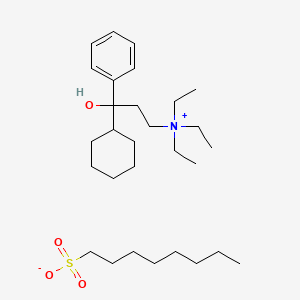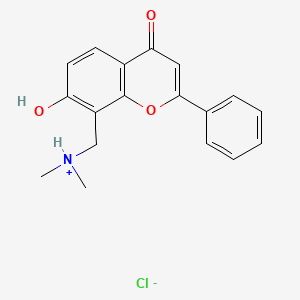
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride is a synthetic flavonoid derivative known for its potential pharmacological effects. This compound is structurally related to 7,8-dihydroxyflavone, a naturally occurring flavonoid found in various plant species. It has been studied for its neuroprotective, antioxidant, and anti-inflammatory properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride typically involves the modification of the flavone backbone. One common method includes the introduction of a dimethylamino group at the 8-position and a hydroxyl group at the 7-position of the flavone structure. The reaction conditions often involve the use of dimethylamine and appropriate catalysts under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.
Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroflavones.
Substitution: Formation of substituted flavones with various functional groups.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying flavonoid chemistry.
Biology: Investigated for its neuroprotective effects and ability to mimic brain-derived neurotrophic factor (BDNF).
Medicine: Potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Industry: Utilized in the development of dietary supplements and functional foods due to its antioxidant properties.
作用機序
The compound exerts its effects primarily through the activation of the TrkB receptor, which is the main receptor for brain-derived neurotrophic factor (BDNF). By binding to this receptor, it promotes neuronal survival, differentiation, and synaptic plasticity. The activation of TrkB signaling pathways leads to downstream effects such as the activation of PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and growth.
類似化合物との比較
Similar Compounds
7,8-Dihydroxyflavone: A naturally occurring flavonoid with similar neuroprotective properties.
4’-Dimethylamino-7,8-dihydroxyflavone (Eutropoflavin): A synthetic analog with a longer half-life and greater potency.
Uniqueness
8-(Dimethylamino)methyl-7-hydroxyflavone hydrochloride is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to its natural counterparts. Its ability to selectively activate the TrkB receptor makes it a promising candidate for therapeutic applications in neurodegenerative diseases.
特性
CAS番号 |
67238-75-9 |
|---|---|
分子式 |
C18H18ClNO3 |
分子量 |
331.8 g/mol |
IUPAC名 |
(7-hydroxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12;/h3-10,20H,11H2,1-2H3;1H |
InChIキー |
HKOPVSZRCXLEAG-UHFFFAOYSA-N |
正規SMILES |
C[NH+](C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)
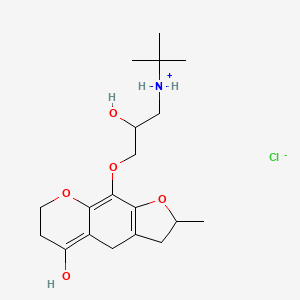
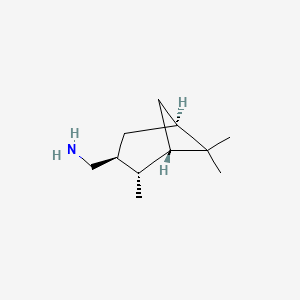
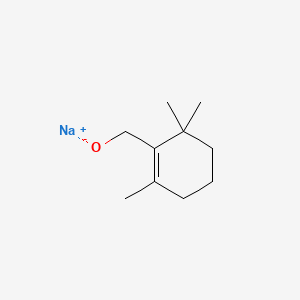
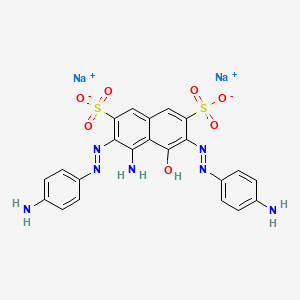
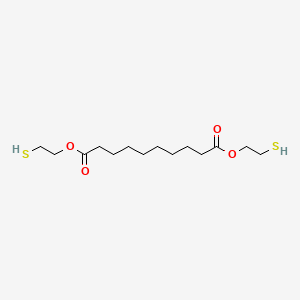

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)

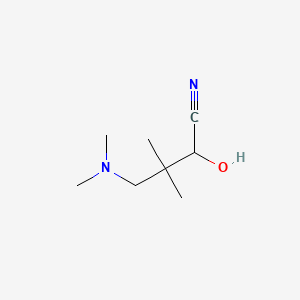

![2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine](/img/structure/B13767188.png)
